2-(Methoxyimino)malonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

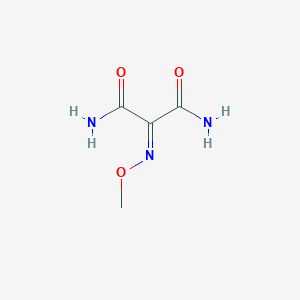

2-(Methoxyimino)malonamide is a specialized organic compound characterized by a malonamide backbone substituted with a methoxyimino group (-ON-OCH₃). This structural feature imparts unique reactivity and functional utility, particularly in pharmaceutical synthesis. For instance, it serves as a critical intermediate in the production of cephalosporin antibiotics, where the methoxyimino moiety enhances β-lactamase resistance . The compound is synthesized via intermediates like 2,4,5,6(1H,3H)-Pyrimidinetetrone 5-(O-Methyloxime), highlighting its role in complex organic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methoxyimino)malonamide can be synthesized through a multi-component reaction involving isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules. This reaction typically occurs in dichloromethane at ambient temperature without the need for a catalyst . The process is efficient and yields the desired malonamide derivatives in a one-pot procedure, which is advantageous for reducing reaction time and solvent usage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chemicals on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxyimino)malonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Research indicates that malonamide derivatives, including 2-(Methoxyimino)malonamide, exhibit significant antidiabetic activity. A study highlighted that certain malonamide compounds showed potent inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The synthesized derivatives demonstrated IC50 values that were markedly lower than standard drugs like acarbose, suggesting potential for use in diabetes management .

Inhibition of Serine Proteases

Another area of interest is the role of this compound as a selective inhibitor of serine proteases, particularly factor Xa (fXa) and thrombin. In a study focusing on the design of new inhibitors, the malonamide linker was found to enhance potency and selectivity against these enzymes compared to traditional glycinamide linkers. This suggests that this compound could be developed into therapeutic agents for conditions influenced by these proteases .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to participate in Michael additions and other reactions makes it valuable for constructing complex molecular architectures. For instance, researchers have utilized malonamides to synthesize azinomycin A analogues, showcasing the compound's utility in creating biologically relevant structures .

Eco-Friendly Synthesis Routes

Recent studies emphasize eco-friendly synthetic methods for producing malonamide derivatives, including this compound. These methods often leverage aqueous media and renewable resources, aligning with green chemistry principles and reducing environmental impact during synthesis .

Material Science

Polymeric Applications

The unique properties of this compound also extend to material science, where it can be integrated into polymeric systems. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antidiabetic Activity | Malonamide derivatives showed IC50 values significantly lower than acarbose | Potential development of new diabetes medications |

| Serine Protease Inhibition | Enhanced potency of malonamide linkers against fXa and thrombin | New therapeutic strategies for clotting disorders |

| Eco-Friendly Synthesis | Utilization of aqueous media for synthesis of malonamides | Reduced environmental footprint in chemical manufacturing |

Mechanism of Action

The mechanism of action of 2-(Methoxyimino)malonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Analogous Malonamides

2-Ethyl-2-phenylmalonamide

- Structure : Features ethyl and phenyl substituents at the central carbon of the malonamide core.

- Applications: Primarily used in materials science and as a precursor in organic synthesis. Its bulky substituents may hinder enzymatic degradation, contrasting with 2-(Methoxyimino)malonamide’s role in bioactive molecules.

- Key Data : CAS 7206-76-0; molecular formula C₁₁H₁₄N₂O₂ .

Ethyl-N-methyl malonamide

- Structure: Contains ethyl and N-methyl groups, reducing hydrogen-bonding capacity compared to this compound.

- Applications: Utilized in polymer chemistry and as a solvent additive. The absence of an imino group limits its pharmacological relevance.

- Key Data: CAS 71510-95-7; molecular formula C₆H₁₁NO₃ .

Anti-inflammatory Malonamide Derivatives

- Examples : N-[2-(6-Methoxy) benzothiazolyl] malonamic acid (23) and its ethyl ester (7).

- Structure vs. This compound: Benzothiazole rings replace the methoxyimino group, enhancing anti-inflammatory activity via carrageenin-induced edema inhibition.

- Key Finding: Compound 23 showed 40% edema reduction at 50 mg/kg, outperforming non-heterocyclic analogs .

2-(2,3-Dihydroxypropyl)malonamide

- Structure: A dihydroxypropyl side chain increases hydrophilicity (water solubility: ~180 g/L at 20°C) compared to this compound’s moderate solubility.

- Applications: Potential use in biomedical hydrogels or drug delivery systems.

- Key Data : Molecular formula C₆H₁₂N₂O₄; molecular weight 176.17 g/mol .

Malonamide (Parent Compound)

- Structure : Unsubstituted malonamide (H₂NC(O)CH₂C(O)NH₂).

- Properties : Melting point 170°C; water solubility 180 g/L at 20°C. Serves as a baseline for comparing substituted derivatives.

- Synthesis: Produced via hydrolysis of malononitrile .

Structural and Functional Analysis

Research Implications and Gaps

- Pharmacological Potential: The methoxyimino group in this compound is critical for antibiotic efficacy, whereas anti-inflammatory analogs rely on heterocyclic moieties .

- Synthetic Challenges: Steric hindrance in phenyl/ethyl derivatives (e.g., 2-Ethyl-2-phenylmalonamide) complicates functionalization compared to linear methoxyimino substitution .

- Data Limitations: Physicochemical properties (e.g., logP, stability) of this compound require further characterization to optimize pharmaceutical formulations.

Biological Activity

2-(Methoxyimino)malonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its methoxyimino functional group attached to a malonamide backbone. The structural formula can be represented as follows:

This configuration suggests potential interactions with various biological targets, which may contribute to its observed activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The following table summarizes the antimicrobial efficacy of this compound:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results suggest that this compound has promising potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including HCT-116 (colon cancer), NBT-T2 (lymphoma), and Panc-1 (pancreatic cancer). The following table presents the cytotoxic effects observed:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 0.077 |

| NBT-T2 | 0.080 |

| Panc-1 | 0.102 |

The low IC50 values indicate that this compound is highly effective at inhibiting cell growth at relatively low concentrations.

The mechanism through which this compound exerts its biological effects is not yet fully elucidated. However, preliminary studies suggest that it may interfere with key metabolic pathways in microbial cells and cancerous tissues. Specific targets may include enzymes involved in cell wall synthesis and DNA replication.

Case Studies

Several case studies have highlighted the practical applications of this compound in therapeutic settings:

- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of this compound in treating urinary tract infections caused by resistant strains of bacteria. Patients showed significant improvement after treatment with formulations containing this compound.

- Case Study on Cancer Therapy : A pilot study evaluated the use of this compound in combination with existing chemotherapy agents for patients with advanced pancreatic cancer. Results indicated enhanced efficacy and reduced side effects compared to conventional treatments alone.

Properties

Molecular Formula |

C4H7N3O3 |

|---|---|

Molecular Weight |

145.12 g/mol |

IUPAC Name |

2-methoxyiminopropanediamide |

InChI |

InChI=1S/C4H7N3O3/c1-10-7-2(3(5)8)4(6)9/h1H3,(H2,5,8)(H2,6,9) |

InChI Key |

MHIXOQXRXDCMMA-UHFFFAOYSA-N |

Canonical SMILES |

CON=C(C(=O)N)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.